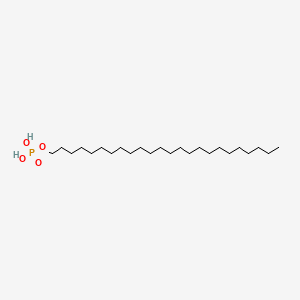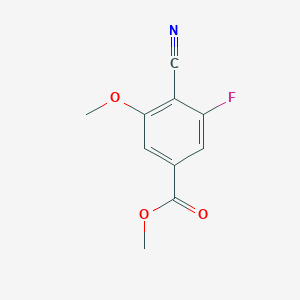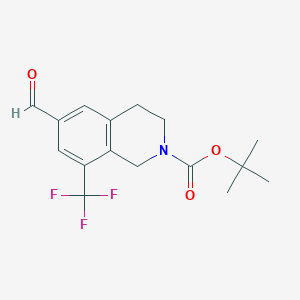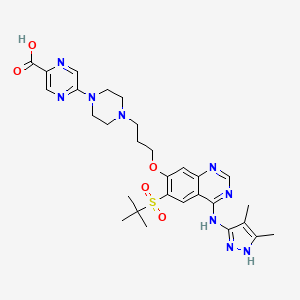
1-Tetracosanol, dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetracosanol, dihydrogen phosphate is an organic compound with the molecular formula C24H51O4P It is a derivative of 1-tetracosanol, a long-chain fatty alcohol, where the hydroxyl group is esterified with phosphoric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tetracosanol, dihydrogen phosphate can be synthesized through the esterification of 1-tetracosanol with phosphoric acid. The reaction typically involves the following steps:
Esterification Reaction: 1-Tetracosanol is reacted with phosphoric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The reaction mixture is then purified through techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Tetracosanol, dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-tetracosanol and phosphoric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
Hydrolysis: Yields 1-tetracosanol and phosphoric acid.
Oxidation: Produces carboxylic acids or other oxidized products.
Substitution: Results in the formation of new esters or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Tetracosanol, dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-tetracosanol, dihydrogen phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Tetracosanol: The parent compound, a long-chain fatty alcohol.
1-Hexacosanol, dihydrogen phosphate: A similar compound with a longer carbon chain.
1-Octacosanol, dihydrogen phosphate: Another related compound with an even longer carbon chain.
Uniqueness
1-Tetracosanol, dihydrogen phosphate is unique due to its specific chain length and the presence of the phosphate group, which imparts distinct chemical and physical properties. Its balance of hydrophobic and hydrophilic regions makes it particularly useful in applications requiring surfactant properties.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
64131-16-4 |
|---|---|
Fórmula molecular |
C24H51O4P |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
tetracosyl dihydrogen phosphate |
InChI |
InChI=1S/C24H51O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25,26)27/h2-24H2,1H3,(H2,25,26,27) |
Clave InChI |
QAJSOWVLJWYKLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)



![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)


![[2-Oxo-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]ethyl] 2-methylprop-2-enoate](/img/structure/B15361668.png)

